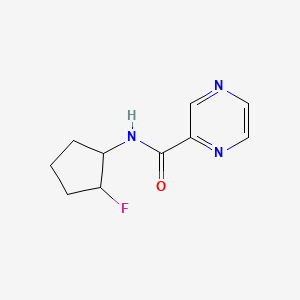

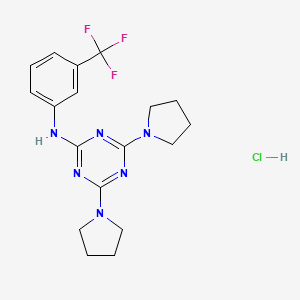

(1-phenyl-1H-1,2,4-triazol-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1-phenyl-1H-1,2,4-triazol-3-yl)methanol” is a derivative of 1,2,4-triazole . Triazole derivatives are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “this compound”, was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives have been described in various studies . These reactions often involve the formation of hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Applications De Recherche Scientifique

Catalytic Applications : A study by Ozcubukcu et al. (2009) highlights the use of a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. The ligand forms a stable complex with CuCl, demonstrating efficient catalysis in various conditions (Ozcubukcu et al., 2009).

Crystal Structures and Inhibition Activity : Gonzaga et al. (2016) investigated the crystal structures of various triazol compounds, including (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate. The study also revealed their activity in α-glycosidase inhibition, providing insights into their potential pharmaceutical applications (Gonzaga et al., 2016).

Antimicrobial Activity : Sunitha et al. (2017) synthesized a series of novel benzofuran-based 1,2,3-triazoles, demonstrating significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Sunitha et al., 2017).

Anticoronavirus and Antitumoral Activity : Jilloju et al. (2021) explored the synthesis of triazolothiadiazine derivatives, showcasing their promising in vitro activity against coronaviruses and tumors. This highlights the potential use of these compounds in therapeutic applications (Jilloju et al., 2021).

Corrosion Inhibition : Boutouil et al. (2019) investigated a triazole derivative, namely (1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol (MTM), as a corrosion inhibitor for mild steel. The study combines experimental and computational approaches to understand the inhibition mechanism (Boutouil et al., 2019).

Mécanisme D'action

Target of Action

Similar 1,2,4-triazole derivatives have been reported to exhibit anticancer activities . These compounds are known to interact with various cellular targets, including enzymes like aromatase , and proteins such as tubulin .

Mode of Action

It’s worth noting that 1,2,4-triazole derivatives have been shown to interact with their targets through hydrogen bonding . For instance, the triazole nitrogen and the dioxyaryl substituted aryl group of a similar compound formed hydrogen bonding and hydrophobic interaction with specific amino acids .

Biochemical Pathways

Related 1,2,4-triazole derivatives have been associated with the inhibition of tubulin polymerization , which is a crucial process in cell division. This suggests that these compounds may exert their effects by disrupting cell division, particularly in rapidly dividing cells such as cancer cells.

Result of Action

For instance, certain derivatives have shown promising cytotoxic activity against HeLa cell line . These compounds are believed to induce apoptosis, a form of programmed cell death .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1-phenyl-1,2,4-triazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-6-9-10-7-12(11-9)8-4-2-1-3-5-8/h1-5,7,13H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBLAPAPAJWPEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=N2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2796064.png)

![Butyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate](/img/structure/B2796066.png)

![4-Ethynyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2796071.png)

![methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2796073.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B2796074.png)

![1-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-4-methylpiperazine](/img/structure/B2796080.png)

![2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2796082.png)

![6-phenyl-3-(thiomorpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2796083.png)